2-(2-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
Description
This compound features a 2-chlorophenyl group linked via an ethanone bridge to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety. The piperidine scaffold is common in bioactive molecules, facilitating interactions with biological targets .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-4-2-1-3-14(15)11-16(23)22-9-7-13(8-10-22)18-21-20-17(24-18)12-5-6-12/h1-4,12-13H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEBIGYSBMZRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular mass of approximately 358.82 g/mol. The structure features:
- A chlorophenyl group, which may enhance lipophilicity and biological interactions.
- A piperidine ring that is often associated with various pharmacological activities.
- A cyclopropyl group linked to the oxadiazole, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole Derivative A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 activation |
| Oxadiazole Derivative B | HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |
| 2-Chlorophenyl Compound | U937 (Leukemia) | TBD | TBD |
These studies suggest that the introduction of the oxadiazole ring enhances anticancer activity by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
Compounds containing the oxadiazole structure have demonstrated notable antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and show efficacy against pathogens such as Mycobacterium bovis and other resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes linked to various diseases. For example, derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer’s .
| Enzyme Target | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Moderate to High |
| Carbonic Anhydrases (CA IX & XII) | Selective inhibition at nanomolar concentrations |
Study on Anticancer Effects
In a study published in MDPI, several oxadiazole derivatives were tested for their cytotoxic effects against human cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced biological activity, suggesting that further structural optimization could yield more potent anticancer agents .
Research on Antimicrobial Properties
Another study explored the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium species. The findings revealed that certain compounds exhibited strong inhibition in both active and dormant states, highlighting their potential as new therapeutic agents against tuberculosis .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . Research indicates that compounds containing oxadiazole rings can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives similar to the compound have shown promising results against breast cancer and leukemia cell lines with IC50 values indicating significant potency .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity . Compounds with similar piperidine and oxadiazole frameworks have been evaluated for their effectiveness against bacterial strains, demonstrating inhibition of growth at low concentrations. This highlights the potential for developing new antibiotics or antifungal agents based on this chemical structure .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of oxadiazole derivatives. The compound may exhibit properties that modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like anxiety or depression. Studies have indicated that similar compounds can interact with serotonin receptors, suggesting avenues for further research into their use as anxiolytics or antidepressants .
Case Studies
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to sulfonyl or thiophene-containing analogues .
- Antibacterial Efficacy : Derivatives with 1,3,4-thiadiazole or triazole moieties () show varied antibacterial potency, suggesting heterocycle choice is critical for target engagement .
- Solubility-Bioavailability Trade-offs : Sulfonyl groups () enhance solubility but may limit cellular uptake, whereas cyclopropyl and chlorophenyl groups optimize lipophilicity for membrane penetration .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves selecting solvent systems with controlled polarity (e.g., dichloromethane for nucleophilic substitutions) and bases like NaOH to deprotonate intermediates without side reactions . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating the oxadiazole-piperidine intermediate. Monitoring reaction progress using TLC with UV visualization ensures intermediate stability. For cyclopropane integration, consider strain-relief strategies, such as ring-opening followed by re-cyclization under mild conditions. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis is critical .
Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they resolved?
Methodological Answer:
The compound’s conformational flexibility (piperidine ring puckering, oxadiazole-planarity deviations) and Cl/cyclopropyl substituents introduce disorder. Use SHELXL for refinement with restraints on bond lengths/angles and anisotropic displacement parameters (ADPs) for heavy atoms . For twinning or low-resolution data, employ the TWIN and BASF commands in SHELX. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) collection minimize thermal motion artifacts. Hydrogen bonding networks can be modeled using DPLS to validate intermolecular interactions .
Basic: Which spectroscopic techniques are most effective for confirming the oxadiazole and piperidine moieties?
Methodological Answer:
- IR Spectroscopy : Identify oxadiazole C=N stretches (~1610–1650 cm⁻¹) and piperidine N–H bending (~1550 cm⁻¹). Compare to reference spectra of 5-cyclopropyl-1,3,4-oxadiazoles .
- NMR : Use ¹H–¹³C HSQC to assign piperidine protons (δ 2.5–3.5 ppm) and cyclopropane CH₂ (δ 0.8–1.2 ppm). ¹H–¹⁵N HMBC confirms oxadiazole N–C connectivity.
- Mass Spectrometry : High-resolution ESI-MS with isotopic pattern analysis validates molecular formula (e.g., [M+H]⁺ for C₁₉H₂₁ClN₃O₂⁺) .
Advanced: How can conflicting biological activity data be resolved when testing this compound in different assays?
Methodological Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, solvent DMSO concentration) or target promiscuity. Perform:
- Dose-response curves (IC₅₀/EC₅₀) under standardized conditions (≤1% DMSO, PBS buffer).
- Off-target profiling using kinase/GPCR panels to identify polypharmacology.
- Molecular dynamics simulations (AMBER/CHARMM) to assess binding mode variations across protein conformers. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations (B3LYP/6-31G* level): Calculate Fukui indices to identify electrophilic centers (e.g., ethanone carbonyl carbon).
- MD Simulations : Solvate the compound in explicit water/methanol to model solvolysis pathways.
- NBO Analysis : Evaluate resonance stabilization of the oxadiazole ring to predict stability under acidic/basic conditions. Compare to experimental degradation studies via LC-MS .
Basic: How should air-sensitive intermediates be handled during synthesis?
Methodological Answer:
- Use Schlenk lines or gloveboxes (O₂ < 0.1 ppm) for steps involving NaH or Grignard reagents.
- Purge reaction vessels with argon/N₂ before adding hygroscopic reagents.
- Stabilize intermediates with chelating agents (e.g., 18-crown-6 for potassium salts) .
Advanced: What experimental designs mitigate sample degradation during long-term stability studies?
Methodological Answer:
- Store samples under inert gas at –80°C in amber vials to prevent photodegradation.
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis.
- Use QbD (Quality by Design) principles to identify critical degradation factors (e.g., hydrolysis at pH > 7) via DoE (Design of Experiments) .
Advanced: How can conformational analysis of the piperidine-oxadiazole system inform SAR studies?
Methodological Answer:
- VT-NMR : Variable-temperature NMR (298–373 K) reveals ring-flipping barriers (ΔG‡) for piperidine.
- X-ray/DFT Comparison : Overlay crystal structures (e.g., CCDC 1988019 ) with DFT-optimized geometries to identify bioactive conformers.
- SAR : Modify substituents (e.g., cyclopropane → cyclobutane) and correlate with logP and target affinity .
Basic: What safety protocols are critical when handling chlorinated intermediates?
Methodological Answer:
- Use fume hoods with HEPA filters and wear nitrile gloves/PPE.
- Neutralize waste with 10% NaHCO₃ before disposal.
- Monitor airborne Cl levels with real-time sensors (OSHA PEL: 1 ppm) .
Advanced: How can machine learning models predict novel derivatives with enhanced target selectivity?
Methodological Answer:
- Train Random Forest/ANN models on ChEMBL bioactivity data using descriptors (e.g., Morgan fingerprints, Topological Polar Surface Area).
- Validate with leave-one-out cross-validation and SHAP analysis to prioritize substituents.
- Synthesize top candidates via parallel synthesis (96-well plates) and test in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
